2,2'-Bisnaloxone is derived from naloxone and is classified under the category of opioid derivatives. Its chemical structure allows it to interact with opioid receptors, making it a subject of interest in studies related to pain management and addiction treatment. The compound's specific classification as an impurity of naloxone highlights its importance in the synthesis and analysis of opioid medications .
The synthesis of 2,2'-Bisnaloxone can be achieved through various methods, often involving the modification of naloxone or its derivatives. One notable synthetic route includes the use of thebaine as a starting material, which undergoes several chemical transformations:
This method emphasizes the importance of controlling reaction conditions, such as temperature and pH, to optimize yield and purity.
The molecular structure of 2,2'-Bisnaloxone is characterized by two naloxone units linked together at the 2-position. This unique configuration influences its pharmacological properties. The compound's molecular formula can be represented as CHNO with a molecular weight of approximately 356.42 g/mol.
2,2'-Bisnaloxone participates in various chemical reactions typical for opioid derivatives. These reactions often involve:
These reactions are essential for modifying the compound's properties to enhance efficacy or reduce side effects when used in therapeutic contexts .
The mechanism of action for 2,2'-Bisnaloxone primarily involves its interaction with opioid receptors in the central nervous system. As an opioid antagonist, it competes with opioids for binding sites on these receptors, effectively blocking their effects. This process can lead to:
Quantitative data on binding affinities and receptor interactions are crucial for understanding its efficacy compared to other opioid antagonists .
These properties are significant for storage, handling, and formulation into pharmaceutical products .
The primary applications of 2,2'-Bisnaloxone include:
These applications underscore its relevance in both research settings and clinical practice, particularly concerning public health challenges associated with opioid use .
2,2'-Bisnaloxone forms through the oxidative dimerization of naloxone molecules under specific environmental conditions. This reaction involves phenolic oxidation at the C-3 position followed by covalent bonding between two naloxone monomers [6] [9]. Studies confirm that alkaline or neutral pH, oxygen exposure, elevated temperatures (especially during autoclaving), and light significantly accelerate this degradation pathway [6] [9]. Notably, iron oxide—a constituent of amber glass vials—acts as an unintentional catalyst. Research comparing naloxone solutions stored in amber glass versus foil-covered colorless vials revealed substantially higher 2,2'-Bisnaloxone levels in amber containers due to iron-induced oxidation [6].
Table 1: Key Characteristics and Degradation Triggers of 2,2'-Bisnaloxone
Property | Value or Observation | Analytical Method |
---|---|---|
Molecular Formula | C₃₈H₄₀N₂O₈ | High-Resolution MS |
Molecular Weight | 652.73 g/mol | MS, NMR |
Solubility | Sparingly soluble in DMSO, methanol, chloroform | Compendial testing |
Primary Formation Pathway | Oxidative dimerization of naloxone | HPLC with UV detection |
Key Degradation Triggers | Alkaline pH, O₂, Fe³⁺, heat, light | Forced degradation studies |
The detection and quantification of this impurity are particularly challenging in low-dose formulations (e.g., neonatal naloxone at 0.02 mg/ml), where even minor degradation disproportionately affects impurity profiles [6]. In standard commercial products, 2,2'-Bisnaloxone remains absent or below detectable limits under recommended storage conditions. However, stability studies indicate that naloxone retains >90% potency in nasal spray (NNS) and injectable (NIJ) formats up to 10–19 months post-expiration without significant 2,2'-Bisnaloxone formation, supporting shelf-life extension under climate-controlled conditions [2].
Stabilization strategies focus on inhibiting dimerization through formulation additives. Antioxidants like ascorbic acid, sodium sulfite (0.05–0.5% w/v), or EDTA effectively chelate metal ions and scavenge free radicals, thereby suppressing 2,2'-Bisnaloxone generation in aqueous naloxone solutions [9]. Acidic buffers (pH 3–5) also enhance stability by protonating the reactive phenolic group [9].
Table 2: Stabilization Approaches Against 2,2'-Bisnaloxone Formation
Stabilizer Category | Examples | Concentration Range | Mechanism of Action |
---|---|---|---|
Reducing Agents | Sodium sulfite, Ascorbic acid | 0.05% – 0.5% w/v | Radical scavenging, O₂ depletion |
Chelating Agents | EDTA, Citric acid | 0.01% – 0.1% w/v | Metal ion (Fe³⁺) complexation |
pH Modifiers | Phosphoric acid buffers | pH 3 – 5 | Phenolic group protonation |
Light Protection | UV-filtering packaging | N/A | Prevention of photooxidation |
As a certified pharmaceutical secondary standard (e.g., Sigma-Aldrich PHR8743, LGC Standards TRC-B504250), 2,2'-Bisnaloxone is indispensable for naloxone quality control [3] [5] [7]. Its primary applications include:
Certified Reference Materials (CRMs) of 2,2'-Bisnaloxone are produced under ISO 17034/ISO/IEC 17025 guidelines, guaranteeing >95% purity and strict storage conditions (-10°C to -25°C) to maintain integrity [5] [7]. Their use mitigates inconsistencies in impurity profiling across laboratories, as evidenced by studies where variable 2,2'-Bisnaloxone levels resulted from analytical artifacts (e.g., iron leaching from amber vials) rather than true product degradation [6].
Regulatory and Manufacturing Impact: Controlling 2,2'-Bisnaloxone levels is critical for maintaining naloxone product safety. Its presence serves as a stability indicator, prompting formulation adjustments when detected above thresholds. The integration of this impurity marker into quality control protocols supports broader public health initiatives by ensuring the reliability of life-saving opioid antagonists, particularly in stockpiles for emergency response [2] [9].
Table 3: Quality Control Applications of 2,2'-Bisnaloxone Standards
Application Context | QC Purpose | Reference Standard Attributes |
---|---|---|
Release Testing | Verify impurity levels in batches | Multi-pharmacopoeial traceability |
Stability Monitoring | Assess degradation during storage | Certified purity (>95%) |
Method Validation | Confirm specificity/accuracy of HPLC assays | ISO 17025 certification |
Troubleshooting | Investigate anomalous degradation results | Documented storage stability |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2